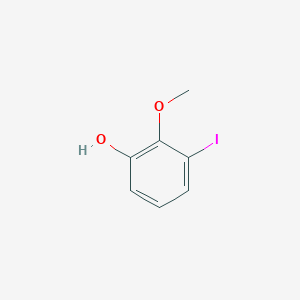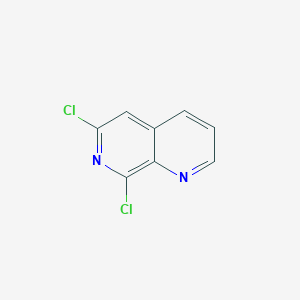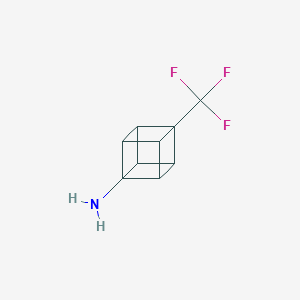
8-(Trifluoromethyl)cuban-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)cuban-1-amine: is a unique compound characterized by the presence of a trifluoromethyl group attached to a cubane structure. The cubane structure is a highly strained, cubic arrangement of carbon atoms, which imparts unique chemical properties to the compound. The trifluoromethyl group, known for its electron-withdrawing properties, further enhances the reactivity and stability of the molecule. This compound has garnered interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction proceeds through the formation of a thiocarbonyl fluoride intermediate, which then reacts with the cubane structure to form the desired product.
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)cuban-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of cost-effective and readily available reagents is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)cuban-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 8-(Trifluoromethyl)cuban-1-amine serves as a valuable building block for the construction of complex molecules. Its unique structure and reactivity make it an ideal candidate for the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design.
Medicine: In pharmaceuticals, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of advanced materials and catalysts. Its stability and reactivity are advantageous in the production of high-performance polymers and other materials.
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)cuban-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The cubane structure’s rigidity and strain can also play a role in its biological activity, potentially leading to unique interactions with biomolecules .
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with a trifluoromethyl group.
Trifluoromethylcyclohexane: A cyclohexane derivative with a trifluoromethyl group.
Uniqueness: 8-(Trifluoromethyl)cuban-1-amine stands out due to its cubane structure, which imparts unique chemical and physical properties. The combination of the cubane core and the trifluoromethyl group results in a compound with enhanced stability, reactivity, and potential biological activity compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C9H8F3N |
|---|---|
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
4-(trifluoromethyl)cuban-1-amine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-1-4-2(7)6-3(7)5(1)8(4,6)13/h1-6H,13H2 |
Clé InChI |
VOPAOTFGXAIWSB-UHFFFAOYSA-N |
SMILES canonique |
C12C3C4C1(C5C2C3(C45)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)


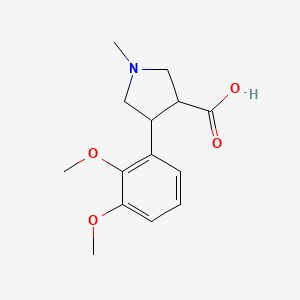

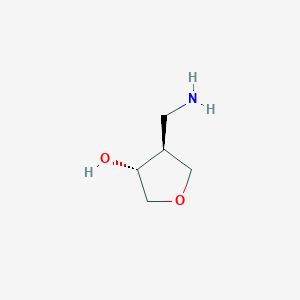
![ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13024239.png)

![7-Nitrothieno[3,2-b]pyridine](/img/structure/B13024246.png)
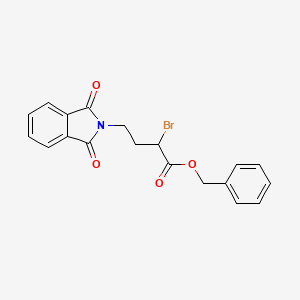
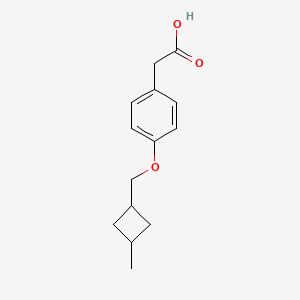
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
